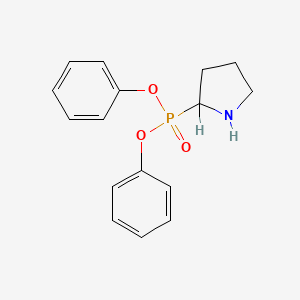

Diphenyl pyrrolidine-2-phosphonate

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are integral to numerous scientific disciplines. taylorandfrancis.comwikipedia.org Their applications are extensive, ranging from their use as pesticides and herbicides in agriculture to their role as flame retardants and plasticizers in industrial processes. frontiersin.orgtaylorandfrancis.comnih.gov In medicinal chemistry, organophosphorus motifs are found in over 80 clinically used drugs, targeting a wide array of diseases. frontiersin.orgresearchgate.net Furthermore, they serve as crucial reagents and ligands in organic synthesis; phosphines are vital ligands in metal-catalyzed reactions, and phosphonates are widely used in reactions to form alkenes. frontiersin.org

Phosphonates are a class of organophosphorus compounds distinguished by a direct carbon-phosphorus (C-P) bond. researchgate.net This C-P bond is significantly more stable against chemical and enzymatic cleavage, such as acid or base hydrolysis, compared to the carbon-oxygen-phosphorus (C-O-P) linkage found in phosphate (B84403) esters. researchgate.netnih.gov This inherent stability makes phosphonates valuable synthetic targets. frontiersin.org The formation of the C-P bond is a key objective in chemical research, leading to the development of methodologies like the Michaelis-Arbuzov and Michaelis-Becker reactions. frontiersin.org The resulting phosphonate (B1237965) esters are important intermediates in various synthetic transformations, including the Horner-Wadsworth-Emmons reaction for alkene synthesis. frontiersin.org

The structural similarity of phosphonates to phosphate esters, combined with their hydrolytic stability, makes them excellent tools for studying biological processes. researchgate.netnih.govnih.gov Researchers utilize phosphonate analogs as non-hydrolyzable mimics of natural phosphate substrates to investigate the mechanisms of enzymes. nih.govunibe.chacs.org By replacing a labile phosphate group with a stable phosphonate, scientists can trap enzyme-substrate complexes, study binding interactions, and elucidate catalytic pathways without the complication of substrate degradation. nih.govacs.orgubc.ca For instance, phosphonate analogs of d-glucose (B1605176) 6-phosphate have been synthesized to probe the active site of 1L-myo-inositol 1-phosphate synthase. nih.govresearchgate.net This approach has been widely applied to understand enzymes involved in critical metabolic pathways, where phosphate esters are key players. acs.org The bioactivity of many phosphonate compounds stems from their ability to act as potent competitive inhibitors by mimicking the transition states of enzymatic reactions involving phosphates or carboxylates. nih.govhawaii.edu

Pyrrolidine (B122466) Scaffold in Advanced Organic Synthesis and Methodology Development

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in organic and medicinal chemistry. researchgate.netdntb.gov.ua This structure is a common feature in a vast number of natural products, particularly alkaloids, and is present in numerous FDA-approved drugs, highlighting its biological relevance. dntb.gov.uanih.gov The interest in the pyrrolidine scaffold is driven by its ability to explore three-dimensional space effectively due to the sp3-hybridized carbons and the non-planar nature of the ring. dntb.gov.uanih.gov It is frequently used as a versatile building block or chiral controller in the asymmetric synthesis of complex molecules. nih.govsigmaaldrich.com

A defining feature of the pyrrolidine scaffold is its stereochemical complexity. nih.gov The non-planar, puckered conformation of the five-membered ring provides a defined three-dimensional structure. dntb.gov.uabeilstein-journals.org The pyrrolidine ring can possess up to four stereogenic centers, which can lead to as many as 16 different stereoisomers. nih.gov This stereochemical diversity is crucial, as the specific spatial arrangement of substituents can dramatically influence a molecule's biological activity and its interaction with chiral biological targets like enzymes and receptors. nih.govontosight.aiontosight.ai Consequently, significant research has focused on developing stereoselective methods, such as catalytic asymmetric 1,3-dipolar cycloadditions, to control the stereochemistry during the synthesis of substituted pyrrolidines. rsc.org

The development of methods to synthesize and functionalize the pyrrolidine ring is a cornerstone of modern organic chemistry. researchgate.net A classical and extensively studied method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.gov Beyond ring construction, numerous strategies exist for the derivatization of pre-formed pyrrolidine rings. nih.govresearchgate.net These include N-substitutions and functionalizations at various carbon positions on the ring. bohrium.com For example, pyrrolidine can be used as a catalyst for synthesizing N-sulfinyl aldimines or as a reactant to form more complex heterocyclic systems. sigmaaldrich.com Derivatization is also employed to create reagents for analytical purposes, such as the use of (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a chiral derivatization agent for the analysis of amine enantiomers. nih.gov

Contextualization of Diphenyl Pyrrolidine-2-phosphonate within Current Research Paradigms

Diphenyl pyrrolidine-2-phosphonate emerges as a molecule of significant interest at the intersection of organophosphorus and heterocyclic chemistry. This compound integrates the key features of both research domains: the stable, synthetically valuable phosphonate group and the stereochemically rich, pharmaceutically relevant pyrrolidine scaffold. The structure contains a C-P bond at the 2-position of the pyrrolidine ring, a position that is often a site of stereochemical importance, as seen in the natural amino acid proline. nih.gov The presence of the diphenylphosphonate group suggests potential applications as a synthetic intermediate or as a mechanistic probe, leveraging the known properties of phosphonates. frontiersin.orgacs.org The combination of a diphenyl-substituted functional group with a pyrrolidine ring is found in well-established organocatalysts like (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM), underscoring the utility of this structural arrangement in catalysis. Therefore, Diphenyl pyrrolidine-2-phosphonate represents a logical and compelling target for synthesis and investigation, combining a stable phosphorus moiety with a versatile and stereochemically complex heterocyclic core.

Compound Data

Table 1: Compound Profile for Diphenyl pyrrolidine-2-phosphonate

| Identifier | Value | Source |

| Compound Name | diphenyl pyrrolidine-2-phosphonate | epa.govepa.gov |

| CAS Number | 345229-22-3 | epa.govepa.gov |

| DTXSID | DTXSID30462495 | epa.govepa.gov |

Structure

3D Structure

Properties

CAS No. |

345229-22-3 |

|---|---|

Molecular Formula |

C16H18NO3P |

Molecular Weight |

303.29 g/mol |

IUPAC Name |

2-diphenoxyphosphorylpyrrolidine |

InChI |

InChI=1S/C16H18NO3P/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |

InChI Key |

QOTDIUAVPXJUEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Catalytic and Ligand Applications of Diphenyl Pyrrolidine 2 Phosphonate in Advanced Organic Transformations

Role as a Ligand in Transition-Metal Catalysis

Diphenyl pyrrolidine-2-phosphonate (DPP) has emerged as a noteworthy ligand in transition-metal catalysis, primarily due to its ability to form stable and reactive complexes with metal centers. nih.govacs.orgacs.org Its bidentate nature, coordinating through both the phosphorus and the pyrrolidine (B122466) nitrogen or oxygen atom of the phosphonate (B1237965) group, allows it to enhance the catalytic activity of metals like copper. rhhz.netresearchgate.net This chelation not only stabilizes the metal catalyst but also influences the steric and electronic environment around the metal, thereby promoting desired chemical transformations. purdue.edu

Copper-Catalyzed Cross-Coupling Reactions (e.g., Arylation of Amines)

A significant application of diphenyl pyrrolidine-2-phosphonate is in copper-catalyzed cross-coupling reactions, most notably the arylation of amines, a variant of the Ullmann condensation. nih.govacs.orgacs.orgtemple.edu Researchers have developed a general and efficient catalytic system for the N-arylation of a wide range of amines, including both aromatic and aliphatic amines, with aryl halides. nih.govacs.org This system typically employs copper(I) iodide (CuI) as the copper source, diphenyl pyrrolidine-2-phosphonate as the ligand, and a base such as potassium phosphate (B84403) (K₃PO₄) in a suitable solvent like N,N-dimethylformamide (DMF). nih.govacs.orgacs.orgfigshare.com

The presence of the diphenyl pyrrolidine-2-phosphonate ligand is crucial for the success of these reactions; in its absence, the desired amination products are often not formed, highlighting the ligand's role in promoting the catalytic cycle. acs.org This protocol offers a simple and cost-effective alternative to other transition-metal-catalyzed aminations, such as those using palladium, by avoiding the need for air-sensitive and expensive catalysts. acs.org The versatility of this copper-catalyzed system has been demonstrated in the synthesis of various N-aryl amines, which are important structural motifs in pharmaceuticals and materials science. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| Iodobenzene | Aniline | 10 mol % CuI, 20 mol % DPP, K₃PO₄, DMF/H₂O | N-Phenylaniline | 95 | acs.org |

| 4-Iodotoluene | Aniline | 10 mol % CuI, 20 mol % DPP, K₃PO₄, DMF/H₂O | 4-Methyl-N-phenylaniline | 92 | acs.org |

| 1-Iodo-4-nitrobenzene | Aniline | 10 mol % CuI, 20 mol % DPP, K₃PO₄, DMF/H₂O | 4-Nitro-N-phenylaniline | 85 | acs.org |

| Iodobenzene | Benzylamine | 10 mol % CuI, 20 mol % DPP, K₃PO₄, DMF/H₂O | N-Benzyl-N-phenylamine | 88 | acs.org |

| 2-Iodotoluene | tert-Butylamine | 10 mol % CuI, 20 mol % DPP, K₃PO₄, DMF/H₂O | N-tert-Butyl-2-methylaniline | 86 | nih.gov |

Investigation of Ligand Structure-Performance Relationships in Catalysis

The effectiveness of diphenyl pyrrolidine-2-phosphonate as a ligand is intrinsically linked to its molecular structure. The pyrrolidine ring provides a chiral scaffold, while the diphenyl phosphonate group offers both steric bulk and electronic properties that can be fine-tuned. researchgate.net Studies comparing diphenyl pyrrolidine-2-phosphonate with other ligands have shown that its specific combination of a P,O-bidentate coordination sphere is highly effective in promoting copper-catalyzed reactions. rhhz.netresearchgate.net

The phenyl groups on the phosphorus atom contribute to the steric environment around the metal center, which can influence the selectivity of the reaction. Furthermore, the electronic nature of the phosphonate group can modulate the reactivity of the copper catalyst. This interplay between the steric and electronic features of the ligand is a key area of investigation for optimizing catalytic performance. The development of related ligands, such as pyrrolidine-2-phosphonic acid phenyl monoester (PPAPM), further underscores the importance of the pyrrolidine-phosphonate framework in designing efficient catalysts for a variety of cross-coupling reactions, including C-N, C-O, and P-C bond formation. researchgate.net

Mechanistic Insights into Ligand-Promoted Catalytic Cycles

The mechanism of copper-catalyzed cross-coupling reactions promoted by ligands like diphenyl pyrrolidine-2-phosphonate is thought to involve a series of well-defined steps. While detailed mechanistic studies specifically for diphenyl pyrrolidine-2-phosphonate are ongoing, the general consensus for related copper-catalyzed aminations involves the initial formation of a copper(I)-amine complex. researchgate.netiscience.in The ligand, in this case, diphenyl pyrrolidine-2-phosphonate, coordinates to the copper center, facilitating the oxidative addition of the aryl halide to the copper(I) complex to form a copper(III) intermediate. temple.edu

This is followed by reductive elimination from the copper(III) species, which forms the desired C-N bond and regenerates the active copper(I) catalyst, thus completing the catalytic cycle. The ligand plays a critical role in stabilizing the copper intermediates and promoting the key oxidative addition and reductive elimination steps. researchgate.nettemple.edu The bidentate nature of diphenyl pyrrolidine-2-phosphonate is believed to be crucial for creating a stable and reactive catalytic species that can efficiently mediate the cross-coupling process. researchgate.net

Exploration in Asymmetric Catalysis

The inherent chirality of the pyrrolidine ring in diphenyl pyrrolidine-2-phosphonate makes it a promising candidate for applications in asymmetric catalysis, where the goal is to control the stereochemical outcome of a reaction. temple.edu The development of chiral ligands is a cornerstone of modern synthetic chemistry, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net

Chiral Induction and Stereocontrol in Catalytic Processes

In the context of asymmetric catalysis, the chiral ligand transfers its stereochemical information to the substrate during the reaction, leading to the preferential formation of one enantiomer over the other. For diphenyl pyrrolidine-2-phosphonate, the stereogenic center at the 2-position of the pyrrolidine ring can direct the approach of the substrates to the metal center, thereby inducing chirality in the product. temple.edu

The synthesis of enantiopure 2,5-disubstituted pyrrolidines has been achieved from 3-oxo pyrrolidine 2-phosphonates, which are themselves derived from enantiopure sulfinimines. temple.edu This demonstrates the potential of the pyrrolidine-2-phosphonate scaffold in stereocontrolled synthesis. While the primary focus of published research on diphenyl pyrrolidine-2-phosphonate has been on its application in achiral catalysis, its structural features strongly suggest its potential as a chiral ligand for a variety of asymmetric transformations. temple.edu

Design Principles for Chiral Phosphonate Ligands

The design of effective chiral phosphonate ligands for asymmetric catalysis relies on several key principles. The ligand should possess a well-defined and rigid chiral backbone to ensure effective transfer of stereochemical information. The pyrrolidine ring in diphenyl pyrrolidine-2-phosphonate provides such a scaffold. temple.edu Additionally, the electronic and steric properties of the ligand must be tunable to optimize both the reactivity and the enantioselectivity of the catalyst.

The diphenyl phosphonate group offers opportunities for modification. For instance, altering the aryl groups on the phosphorus atom can modulate the steric hindrance and electronic character of the ligand, which in turn can influence the outcome of the catalytic reaction. The development of modular chiral ligands, where different components can be easily varied, is a powerful strategy for discovering new and highly effective catalysts for asymmetric synthesis. mdpi.com The pyrrolidine-2-phosphonate framework represents a valuable platform for the design and synthesis of novel chiral ligands with potential applications in a broad range of asymmetric catalytic reactions. researchgate.netmdpi.com

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction of a ligand with a receptor, providing a three-dimensional view of the binding process.

Ligand-Receptor Interaction Analysis (for analogous compounds, focusing on interaction principles)

While specific docking studies for Diphenyl pyrrolidine-2-phosphonate are not extensively detailed in the provided results, the principles of ligand-receptor interactions for analogous pyrrolidine-based phosphonates offer valuable insights. These compounds often act as mimics of natural substrates, such as amino acids or phosphates, enabling them to interact with the active sites of enzymes. mdpi.comfrontiersin.org The phosphonate (B1237965) group is a key pharmacophore that can mimic phosphate (B84403) esters while being more resistant to hydrolysis. smolecule.com This allows it to form crucial interactions with biological targets that recognize phosphate-containing molecules. smolecule.com

For instance, in the context of G protein-coupled receptors (GPCRs), the phosphate or phosphonate headgroup of a ligand can form ionic interactions with conserved basic residues, such as arginine, within the transmembrane domain. nih.gov The hydrophobic tail of the ligand then extends into a hydrophobic pocket within the receptor. nih.gov The conformation of the linker between the headgroup and the tail, which in this case would involve the pyrrolidine (B122466) ring, is critical for optimal binding and receptor activation or inhibition. nih.gov Studies on conformationally-constrained pyrrolidine-containing ligands have shown that even subtle changes in the ring's pucker can significantly affect binding affinity and selectivity for different receptor subtypes. nih.gov

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities relies on scoring functions that evaluate the complementarity of the ligand and receptor. ijprajournal.com For pyrrolidine phosphonates, the binding mode is heavily influenced by the stereochemistry of the pyrrolidine ring and its substituents. nih.gov The diphenyl phosphonate moiety provides a stable structural framework for interaction. smolecule.com

In the case of dipeptidyl peptidase IV (DPP-IV) inhibitors, a good correlation has been found between the electronic properties of substituents on the aryl rings of diaryl prolyl-pyrrolidine phosphonates and their inhibitory activity. acs.org More electron-withdrawing groups on the aryl ring can increase the electrophilicity of the phosphorus atom, enhancing its reaction with the active site serine of the protease. google.com However, this increased reactivity can sometimes lead to lower chemical stability. google.com The goal is to achieve a balance between high potency and stability, as seen in bis(4-acetamidophenyl) 1-(S)-prolylpyrrolidine-2(R,S)-phosphonate, which showed both high potency and stability. acs.org

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Elucidation of Preferred Conformations in Solution and Solid State

The conformation of the pyrrolidine ring in phosphonate derivatives has been studied using NMR spectroscopy and X-ray crystallography. nih.govresearchgate.net The pyrrolidine ring is not planar and exists in various "puckered" or "envelope" conformations. nih.gov The preferred conformation can be influenced by factors such as pH, the nature of substituents, and intramolecular interactions. researchgate.netnih.gov

For example, a conformational analysis of a cis-pyrrolidine phosphonate derivative revealed the existence of a single conformer at pD < 10, constrained by a strong hydrogen bond between the phosphonate group and the positively charged pyrrolidine nitrogen. researchgate.net At higher pD values, this hydrogen bond weakens, leading to an equilibrium of two conformers in solution. researchgate.net

In the solid state, X-ray crystallography provides definitive information about the conformation. For instance, the X-ray analysis of a trisubstituted pyrrolidine-2-phosphonate revealed a trans configuration between the 2-phosphonate ester and a 3-carboxamido group, with the 4-ester substituent also adopting a trans relationship with the 3-carboxamido group. nih.gov

Stereoelectronic Effects on Molecular Geometry and Reactivity

Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of atoms and can significantly influence molecular geometry, conformation, and reactivity. dokumen.pub In pyrrolidine rings, the puckering can be controlled by inductive and stereoelectronic factors. nih.gov For instance, the electronegativity of substituents on the ring can favor specific envelope conformations. nih.gov

The anomeric effect, a well-known stereoelectronic effect, has been studied in related cyclic phosphate and phosphonate systems. dokumen.pubacs.org While direct studies on Diphenyl pyrrolidine-2-phosphonate are not cited, the principles are applicable. These effects can influence the stability of different conformers and the rates of reactions, such as the hydrolysis of the phosphonate ester. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that are often too short-lived to be observed experimentally.

While specific computational studies on the reaction mechanism for the synthesis of Diphenyl pyrrolidine-2-phosphonate were not found in the provided search results, related syntheses of functionalized pyrrolidin-2-yl)phosphonates have been investigated. mdpi.com For example, the diastereospecific 1,3-dipolar cycloaddition of a C-phosphorylated nitrone to an alkene is a key step in synthesizing some pyrrolidine phosphonates. mdpi.com Computational studies could be used to model the transition state of this cycloaddition, explaining the observed stereoselectivity.

In the context of copper-catalyzed arylation of amines using Diphenyl pyrrolidine-2-phosphonate as a ligand, computational methods could help elucidate the structure of the active catalytic species and the mechanism of the carbon-nitrogen bond formation. nih.gov Similarly, for palladium-catalyzed reactions involving pyridine-hydrazone ligands to synthesize α-aryl α-hydrazino phosphonates, DFT calculations have been used to support the proposed stereochemical model and reaction mechanism. rsc.org

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis is crucial for understanding the kinetics and stereochemical outcomes of chemical reactions. By modeling the highest energy point along a reaction coordinate, researchers can gain insights into bond formation and cleavage, steric and electronic effects, and the role of catalysts and ligands.

Recent DFT studies have provided a deep understanding of the enantioselective synthesis of α-aryl α-hydrazino phosphonates, a reaction catalyzed by a palladium complex featuring a chiral pyridine (B92270)–hydrazone ligand derived from a pyrrolidine scaffold. rsc.orgrsc.org These calculations revealed that the reaction proceeds through a stereochemical model where the phosphono hydrazone coordinates to an aryl-palladium intermediate in its Z-configuration. rsc.org The analysis identified the preferred transition state, denoted as TSR(Z), which is significantly more stable than the competing transition state leading to the S-isomer. rsc.orgrsc.org This stability difference, calculated to be a substantial 7.3 kcal/mol, explains the experimentally observed high enantioselectivity. rsc.org The stabilization of the favored transition state is attributed to key noncovalent interactions, including π-π stacking between the phenyl group of a benzyloxycarbonyl protecting group and the ligand's pyridine fragment, as well as CH-π interactions between the hydrazone's azomethine proton and a phenyl group on the pyrrolidine moiety of the ligand. rsc.org

To further quantify the factors governing this selectivity, the Activation Strain Model (ASM) of reactivity was applied. rsc.org The ASM dissects the activation energy into two components: the strain energy (ΔEstrain), which is the energy required to distort the reactants into their transition state geometries, and the interaction energy (ΔEint), which is the actual interaction between the distorted fragments. The analysis showed that the preferred reaction pathway benefits from both lower (less destabilizing) distortion energy and a significantly stronger interaction between the hydrazone and the palladium complex. rsc.org

Computational mapping of reaction pathways has also been instrumental in understanding selectivity in other phosphonation reactions. A DFT study on the metal-free phosphination of pyridine derivatives elucidated the origin of C2 versus C4 product selectivity. mdpi.com The study mapped the entire reaction pathway, including the initial nucleophilic attack of pyridine on trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), the subsequent addition of the phosphine (B1218219), and the final proton abstraction step for rearomatization. mdpi.comjssnu.edu.cn By calculating the free energy barriers for key steps, researchers identified the rate-determining step and the factors controlling regioselectivity.

Table 1: Calculated Free Energy Barriers and Strain Energies for Pyridine Phosphination

DFT calculations illustrating the energy barriers for key transition states (TS) and the decomposition of activation strain in the phosphination of pyridine. Data sourced from computational studies on metal-free phosphination. mdpi.com

| Reaction Step/Transition State | Parameter | Value (kcal/mol) |

|---|---|---|

| Proton Abstraction from C4-Phosphonate (TS10/11) | Free Energy Barrier | 13.1 |

| - | - | |

| Proton Abstraction from C2-Phosphonate (o-TS10/11) | Free Energy Barrier | 21.9 |

| - | - | |

| Proton Abstraction (para - TS27/28) | Total Strain Energy | 14.0 |

| Strain (Pyridine) | 5.8 | |

| Strain (Phosphonate) | 8.2 | |

| Proton Abstraction (ortho - TS32/33) | Total Strain Energy | 16.5 |

| Strain (Pyridine) | 6.2 | |

| Strain (Phosphonate) | 10.3 |

The data shows that proton abstraction from the C4 position has a significantly lower energy barrier than from the C2 position, indicating this pathway is kinetically favored. The Activation Strain Model analysis revealed that the higher energy of the transition state for the ortho-product pathway is mainly attributed to a greater strain energy within the phosphonate moiety. jssnu.edu.cn

Energy Landscape Studies of Chemical Transformations

While transition state analysis focuses on specific points, energy landscape studies provide a broader view of a chemical transformation, mapping the potential energy surface that connects reactants, intermediates, transition states, and products. This comprehensive view is essential for understanding complex multi-step reactions and the influence of reaction conditions.

A prime example is the computational investigation of the rsc.orgjssnu.edu.cn-phospha-Brook rearrangement. DFT calculations elucidated the energy landscape of the catalytic cycle, which begins with the formation of an intermediate (Int-1) from a phosphite (B83602), followed by a Pudovik addition to a carbonyl compound to form an α-hydroxyphosphonate intermediate (Int-2). mdpi.com This intermediate then proceeds through a ternary transition state (Int-3) before rearranging to the final product. mdpi.com The study revealed a critical feature of the energy landscape: the energy barrier to form Int-3 was 10 kcal/mol higher for aldehyde-derived substrates compared to ketone-derived ones. This difference in the energy landscape explains the experimental observation that α-hydroxyphosphonates are isolable only in the aldehyde reactions, as the higher barrier slows the subsequent rearrangement. mdpi.com

The effect of the environment on the energy landscape is also a key area of study. Theoretical investigations into the nucleophilic substitution (SN2) reaction at a phosphorus center have shown that the solvent can dramatically alter the shape of the potential energy surface (PES). d-nb.info By modeling the reaction in various solvents of increasing polarity, researchers demonstrated that the reaction can be systematically shifted from having a single-well potential (no central barrier) to a double-well potential (with two transition states and a central intermediate), and finally to a process with a single, unimodal transition state. d-nb.info This highlights that the energy landscape is not fixed but is dynamically influenced by its environment.

Computational studies on the synthesis of pyrrolidinedione derivatives have mapped the energy profile of a multi-step, one-pot reaction. rsc.org This allowed for the determination of the energy barriers for each distinct stage of the transformation.

Table 2: Energy Landscape of Pyrrolidinedione Synthesis

| Reaction Stage | Process | Energy Barrier (kcal/mol) |

|---|---|---|

| 1 | Michael Addition (Deprotonated Nitromethane to Coumarin) | 5.2 |

| 2 | Proton Transfer (Methylene to Nitro Group) | 47.3 |

| 3 | Oxygen Migration (Nef-type Rearrangement) | 34.0 |

| 4 | Tautomerization (Prerequisite for Cyclization) | 42.6 |

| 5 | Cyclization (Ring Formation) | 2.8 |

Note: Original values in kJ/mol were converted to kcal/mol (1 kcal = 4.184 kJ).

This detailed mapping of the reaction's energy landscape identifies the kinetically challenging steps, such as the initial proton transfer and the tautomerization required before the final, low-barrier cyclization can occur. rsc.org Such comprehensive studies of the entire energy landscape, encompassing both chemical and conformational changes, are vital for a complete understanding of catalysis and for the rational design of new chemical transformations. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization As Research Tools

X-ray Crystallographic Analyses for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute and relative stereochemistry of chiral molecules like Diphenyl pyrrolidine-2-phosphonate. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.

In the study of pyrrolidine (B122466) phosphonates, X-ray diffraction has been instrumental in confirming the stereochemical outcomes of synthetic reactions. For instance, the relative stereochemistry of substituents on the pyrrolidine ring in various derivatives has been unequivocally established through crystallographic analysis of suitable crystalline samples. nih.gov Researchers have successfully used this method to determine the structure of diastereomeric amides derived from pyrrolidine-2-phosphonic acid, which were separated by column chromatography. researchgate.net

Table 1: Representative Crystallographic Data for a Pyrrolidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.78 |

| c (Å) | 12.45 |

| β (°) | 105.3 |

| Volume (ų) | 1945.7 |

Note: This table presents hypothetical data for illustrative purposes based on typical values for similar organic compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for the structural analysis of Diphenyl pyrrolidine-2-phosphonate in solution. A variety of advanced NMR experiments provide detailed information about the connectivity of atoms, the stereochemical relationships between different parts of the molecule, and its dynamic properties.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the complex ¹H and ¹³C NMR spectra of Diphenyl pyrrolidine-2-phosphonate and its derivatives. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the establishment of the molecular framework. nih.govacs.orgresearchgate.net

For example, g-HSQC-COSY experiments have been definitively used for the assignment and stereochemical determination of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates. nih.gov The analysis of various correlations between adjacent and distant protons and carbons confirms the proposed molecular structures. researchgate.net

In derivatives of pyrrolidine phosphonate (B1237965), the ³¹P NMR chemical shifts can vary depending on factors such as the substituents on the pyrrolidine ring and the solvent. acgpubs.orgrsc.orgbiomedres.usmdpi.com The pH of the solution can also significantly influence the ³¹P chemical shift, a phenomenon that has been exploited to use these compounds as pH probes in biological systems. researchgate.netnih.gov The coupling constants between phosphorus and adjacent protons or carbons, observed in both ¹H and ¹³C NMR spectra, provide additional structural information. nih.gov

Table 2: Representative ³¹P NMR Chemical Shifts for Pyrrolidine Phosphonate Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Diethyl (2-methylpyrrolidin-2-yl)phosphonate | D₂O | 28.5 |

| Diphenyl (4-(pyrimidin-2-yl)piperazin-1-yl)phosphonate | CDCl₃ | 0.92 acgpubs.org |

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating the conformational dynamics of flexible molecules like Diphenyl pyrrolidine-2-phosphonate. By recording NMR spectra at different temperatures, it is possible to study processes such as ring inversion and restricted rotation around single bonds.

Mass Spectrometry (MS) for Elucidating Reaction Products and Pathways

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of Diphenyl pyrrolidine-2-phosphonate and for elucidating the structures of reaction products and intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. acgpubs.orgnih.gov

In the study of organophosphorus compounds, mass spectrometry is used to characterize newly synthesized molecules and to identify byproducts, thus shedding light on reaction pathways. mdpi.comnih.gov Different ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI), can be employed depending on the nature of the analyte. acgpubs.orgmdpi.com The fragmentation patterns observed in the mass spectrum can provide valuable structural information, complementing the data obtained from NMR spectroscopy. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Diphenyl pyrrolidine-2-phosphonate |

| Diethyl (2-methylpyrrolidin-2-yl)phosphonate |

| Diphenyl (4-(pyrimidin-2-yl)piperazin-1-yl)phosphonate |

| Diphenyl (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)phosphonate |

| Pyrrolidine-2-phosphonic acid |

| Diethyl (pyrrolidin-2-yl)phosphonate |

| COSY |

| HSQC |

| HMBC |

| Electrospray Ionization (ESI) |

| Electron Ionization (EI) |

Structure Reactivity Relationship Studies

Influence of Electronic and Steric Properties of Substituents on Reactivity

The substituents on the aryl rings and the pyrrolidine (B122466) ring of diphenyl pyrrolidine-2-phosphonate play a crucial role in modulating its chemical behavior. Both electronic and steric factors have been shown to significantly impact its efficacy in various chemical systems.

Studies on a series of diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates, with various substituents on the aryl rings, have demonstrated a clear correlation between the electronic properties of these substituents and the compound's inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP IV). acs.orgacs.org A good correlation was observed, indicating that the electronic nature of the substituent directly influences both the inhibitory potency and the stability of the compound. acs.orgacs.org This relationship is akin to a Hammett-type correlation, where substituent constants that quantify electronic effects can predict reactivity.

For instance, in the context of DPP IV inhibition, electron-withdrawing groups on the phenyl rings generally lead to more potent inhibitors. This is because these groups make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by a serine residue in the enzyme's active site. However, a notable exception was observed with the 4-acetylamino-substituted derivative, which displayed both high potency and high stability, a deviation from the general trend. acs.orgacs.org

Table 1: Correlation of Substituent Electronic Properties with Inhibitory Activity of Diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates against DPP IV

| Substituent on Aryl Ring | Electronic Property | Observed Inhibitory Activity | Stability |

| Unsubstituted (Phenyl) | Neutral | Moderate | Moderate |

| 4-Chloro | Electron-withdrawing | Higher than unsubstituted | - |

| 4-Acetylamino | Electron-donating (by resonance) | High | High |

| Hydroxyl, Methoxy | Electron-donating | Variable | Variable |

| Methoxycarbonyl | Electron-withdrawing | Variable | Variable |

This table is a qualitative representation based on findings in the cited literature. acs.orgacs.org

Beyond purely electronic effects, steric properties and the specific nature of the aryl ring modifications are critical in determining the reactivity of pyrrolidine-based compounds. In studies of related diaryl-2-prolinemethanol catalysts, the presence of bulky phenyl rings was found to be essential for achieving high enantioselective induction. csic.es This suggests that the steric hindrance provided by the aryl groups helps to create a well-defined chiral environment around the catalytic center.

Role of the Phosphonate (B1237965) Moiety in Chemical Transformations

The phosphonate group is a cornerstone of the chemical reactivity of diphenyl pyrrolidine-2-phosphonate, participating directly in chemical transformations through several mechanisms.

A significant body of research has established that phosphonates can act as effective transition state analogues for enzyme-catalyzed reactions, particularly those involving the hydrolysis of esters and amides. nih.govtandfonline.com The tetrahedral geometry of the phosphonate group closely resembles the tetrahedral transition state formed during the nucleophilic attack of water on a carbonyl carbon in peptide or ester bonds. nih.govresearchgate.netarkat-usa.org This structural mimicry allows phosphonate-containing inhibitors to bind very tightly to the active sites of enzymes such as proteases and esterases. scispace.com

The stability of the phosphonate group to hydrolysis, compared to the labile peptide or ester linkage, is a key feature of its function as a transition state analogue. researchgate.net This allows it to occupy the enzyme's active site for an extended period, leading to potent inhibition. In the context of diphenyl pyrrolidine-2-phosphonate and its analogues, this mimicry is central to their inhibitory activity against peptidases like DPP IV. acs.orgub.edu The phosphonate moiety effectively replaces the scissile peptide bond of the natural substrate, leading to a stable enzyme-inhibitor complex. nih.gov

The phosphonate group, particularly the phosphoryl oxygen (P=O), is an effective hydrogen bond acceptor. This property is crucial in various catalytic systems where the phosphonate can be activated through hydrogen bonding. Studies on unsaturated acyl phosphonates have shown that they are excellent hydrogen-bond acceptors in enantioselective organocatalysis. acs.orgnih.govscispace.com Chiral catalysts, such as thioureas or squaramides, can coordinate to the acyl phosphonate via hydrogen bonds, thereby activating it for a subsequent reaction and controlling the stereochemical outcome. acs.orgnih.govscispace.com

While the phosphonate group primarily acts as a hydrogen bond acceptor, the P-O-H group in a phosphonic acid can act as a hydrogen bond donor. In the context of diphenyl pyrrolidine-2-phosphonate, the phosphoryl oxygen is the key hydrogen bond accepting site. This interaction can play a role in organizing the transition state assembly in catalytic processes, influencing both reactivity and selectivity. For example, in halogen bond catalysis, the activation of vinyl phosphonates for asymmetric Michael additions has been shown to be enhanced by hydrogen bonding to the phosphonate group. rsc.org This underscores the importance of the phosphonate moiety's hydrogen bonding capabilities in mediating chemical transformations.

Future Research Trajectories and Interdisciplinary Outlook

Development of Next-Generation Chiral Phosphonate (B1237965) Ligands

The quest for more efficient and selective catalysts is a primary driver of chemical research. Chiral phosphine (B1218219) and phosphonate ligands are central to many transition-metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center that dictates enantioselectivity and reaction rates. tcichemicals.com The design of new chiral ligands remains a formidable yet crucial task for developing novel catalytic enantioselective methods. pnas.orgpnas.org

Future development based on the Diphenyl pyrrolidine-2-phosphonate scaffold will likely focus on several key areas:

Structural Modification : Introducing diverse substituents on the pyrrolidine (B122466) ring or the phenyl groups can fine-tune the ligand's steric and electronic properties. This modular approach allows for the creation of extensive ligand libraries. pnas.orgpnas.org For example, conformationally rigid P-chirogenic phosphine ligands with bulky alkyl groups have demonstrated excellent enantioselectivity and catalytic efficiency. tcichemicals.com

P-Chirogenic Centers : While many ligands derive chirality from their backbone, incorporating stereogenic phosphorus atoms (P-chirogenicity) offers another layer of structural and functional diversity. tcichemicals.comresearchgate.net Historically, the synthesis of P-chirogenic ligands was challenging, but newer methods using intermediates like phosphine-boranes have made them more accessible. tcichemicals.com

Bifunctional Ligands : Incorporating secondary coordinating groups or functionalities that can engage in noncovalent interactions (e.g., hydrogen bonding) with the substrate is a promising strategy. mdpi.com This approach mimics enzymatic catalysis, where specific interactions orient the substrate for highly selective transformations. mdpi.com

Table 1: Comparison of Ligand Design Strategies

| Feature | Traditional Ligands | Next-Generation Ligands | Key Advantage of Next-Gen |

|---|---|---|---|

| Chirality Source | Primarily backbone chirality (e.g., BINAP, DuPhos). tcichemicals.com | Combination of backbone and P-chirogenicity. tcichemicals.comresearchgate.net | Enhanced stereochemical control. |

| Design Approach | Often empirical and based on screening. pnas.org | Modular design, computational guidance. pnas.orgpnas.org | Rational and accelerated development. |

| Functionality | Primarily steric and electronic tuning. pnas.org | Incorporation of noncovalent interaction sites. mdpi.com | Substrate pre-organization, enzyme-like specificity. |

| Synthesis | Can be complex and non-modular. tcichemicals.com | Modular synthesis, amenable to automation. pnas.orgscholaris.ca | Facile generation of diverse ligand libraries. |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The empirical nature of catalyst development has traditionally been a time- and resource-intensive process. pnas.org The integration of automated synthesis platforms with high-throughput screening (HTS) is set to revolutionize the discovery of optimal ligands like Diphenyl pyrrolidine-2-phosphonate for specific reactions.

Automated synthesizers can be used to systematically create libraries of ligands by varying substituents on a core scaffold. nih.gov For instance, a library of phosphine ligands can be generated through a facile condensation process. scholaris.ca This approach allows for the rapid generation of hundreds of structurally diverse ligands. These libraries can then be screened in parallel for catalytic activity and enantioselectivity using HTS techniques, dramatically accelerating the optimization process. This train-predict-train cycle, where experimental results from HTS are used to refine subsequent synthesis targets, creates a powerful feedback loop for accelerated discovery. nih.govchiralpedia.com While fully automated synthesis is the goal, even semi-automated processes, where key manual steps are integrated with automated ones, can significantly improve efficiency. nih.gov

Advanced In Silico Methodologies for Predictive Chemical Design

The use of computational tools is shifting catalyst design from a trial-and-error process to a more predictive science. chiralpedia.com Advanced in silico methodologies, particularly machine learning (ML) and quantum mechanical calculations like Density Functional Theory (DFT), are becoming indispensable. chinesechemsoc.orgbohrium.com

Predictive Modeling : ML algorithms can be trained on existing experimental data to build models that predict the enantioselectivity of a given catalyst-substrate combination. nih.govchinesechemsoc.org These models can rapidly screen virtual libraries of thousands of potential ligands to identify the most promising candidates for synthesis, saving considerable time and resources. chiralpedia.com The predictive power of a Random Forest (RF) model, for example, has been demonstrated to be impressive in predicting enantiomeric excess. nih.gov

Mechanism Elucidation : DFT calculations provide deep insights into reaction mechanisms and the structures of transition states. By calculating the energy difference between the transition states leading to different enantiomers (ΔΔG‡), researchers can predict which stereoisomer will be favored. This mechanistic understanding is crucial for the rational design of new and improved catalysts.

Data Integration : A significant challenge in building robust predictive models is the scarcity of data for new reactions. Recent computational studies have shown that integrating datasets from different but related reaction systems can improve the predictive accuracy of models, supporting catalyst development even when data is sparse.

Table 2: Overview of In Silico Methods in Catalyst Design

| Method | Principle | Application to Ligand Design | Key Benefit |

|---|---|---|---|

| Machine Learning (ML) | Learns from existing experimental data to make predictions on new data. nih.govchinesechemsoc.org | Predicts enantioselectivity of virtual ligands; identifies optimal candidates from large libraries. chiralpedia.com | High-throughput virtual screening; accelerates discovery. nih.gov |

| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate electronic structure and energies of molecules. researchgate.net | Elucidates reaction mechanisms; calculates transition state energies to predict stereoselectivity. | Provides fundamental, mechanism-based understanding for rational design. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target, such as a protein active site. researchgate.netnih.gov | In biological contexts, predicts binding modes and interactions of phosphonate-based inhibitors. researchgate.netresearchgate.net | Guides design of targeted bioactive compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in chemical structure with changes in biological activity or chemical reactivity. researchgate.net | Defines descriptors to predict drug-like properties of novel phosphonate derivatives. researchgate.net | Early assessment of pharmacokinetic properties and potential efficacy. |

Exploration in Materials Science as a Component of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com While carboxylates are the most common linkers, phosphonate-based ligands are gaining significant interest due to the robust nature of the metal-phosphonate bond, which can impart greater thermal and chemical stability to the resulting MOF. nih.govresearchgate.net

The use of phosphonate ligands like those derived from or related to Diphenyl pyrrolidine-2-phosphonate in MOF synthesis opens up several research avenues:

Enhanced Stability : Phosphonate-based MOFs often exhibit greater stability compared to their carboxylate counterparts, making them suitable for applications in harsh chemical environments. researchgate.net

Porous and Functional Materials : While early metal phosphonates often formed dense, non-porous layered structures, various strategies are now being employed to create porous frameworks. researchgate.netrice.edu These strategies include using nonlinear or multi-topic phosphonate ligands. nih.gov

Catalysis and Separation : The inherent porosity and high surface area of MOFs make them excellent candidates for heterogeneous catalysis and gas separation. mdpi.comrsc.org Incorporating chiral phosphonate ligands into the MOF structure could lead to novel, recyclable asymmetric catalysts.

Mixed-Linker Systems : A promising approach involves using a combination of phosphinate and phosphonate coordinating groups within the same ligand. nih.gov This allows for the isoreticular design of MOFs, where the framework topology is maintained while fine-tuning the chemical environment within the pores, potentially introducing properties like ion exchange or enhanced proton conductivity. nih.gov

Challenges remain, as the coordination chemistry of phosphonates is more complex than that of carboxylates, making structural prediction difficult. nih.gov However, ongoing research into controlling these interactions is paving the way for the rational design of advanced phosphonate-based functional materials. rice.edu

Synergistic Approaches Combining Synthetic, Computational, and Spectroscopic Research

The future of chemical research lies in the deep integration of experimental and theoretical techniques. A synergistic approach that combines organic synthesis, computational modeling, and advanced spectroscopic analysis provides a comprehensive understanding of a ligand's behavior from the molecular to the macroscopic level.

In this integrated workflow:

Computational Design : In silico methods are first used to design novel ligands and predict their catalytic performance. chiralpedia.com

Chemical Synthesis : The most promising candidates identified computationally are then synthesized in the laboratory. rsc.org This can involve multi-step procedures, including the use of H-phosphonate chemistry for specific bond formations. nih.govspringernature.com

Spectroscopic and Structural Characterization : The synthesized compounds and their metal complexes are thoroughly analyzed using techniques such as NMR (¹H, ¹³C, ³¹P), mass spectrometry, and X-ray crystallography to confirm their structure and stereochemistry. researchgate.netnih.gov

Performance Evaluation and Feedback : The new ligands are tested for their catalytic activity, and the experimental results are fed back into the computational models. nih.gov This iterative cycle of design, synthesis, analysis, and testing allows for the rapid refinement and optimization of catalyst systems, leading to more efficient and selective chemical transformations. chiralpedia.com

This holistic strategy, leveraging the predictive power of computation, the creative potential of synthesis, and the detailed insight of spectroscopy, represents the most powerful paradigm for advancing the science of chiral ligands like Diphenyl pyrrolidine-2-phosphonate.

Q & A

Q. What are the established synthetic routes for diphenyl pyrrolidine-2-phosphonate, and how do reaction conditions influence yield and purity?

Diphenyl pyrrolidine-2-phosphonate is synthesized via nucleophilic substitution or phosphorylation reactions. A common method involves reacting pyrrolidine-2-phosphonic acid with diphenyl chlorophosphate in the presence of a base like triethylamine. Yield optimization requires strict anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis of intermediates. Purity is typically assessed via P NMR to confirm phosphonate ester formation and HPLC to quantify impurities .

Q. How is diphenyl pyrrolidine-2-phosphonate characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- X-ray crystallography : To resolve stereochemistry and confirm the phosphonate group’s spatial arrangement.

- Multinuclear NMR (H, C, P) : P NMR is particularly diagnostic, with shifts between 15–25 ppm confirming phosphonate ester formation .

- Mass spectrometry (HRMS) : Validates molecular weight (CHClNOP, MW 339.75) and isotopic patterns .

Q. What are the primary applications of diphenyl pyrrolidine-2-phosphonate in catalysis?

The compound acts as a ligand in copper-catalyzed cross-coupling reactions, such as the arylation of amines. For example, CuI/DPP (10 mol% CuI, 20 mol% ligand) with KPO as a base enables efficient C–N bond formation at 110°C in toluene. This system achieves >90% yield for aryl iodides but lower reactivity with bromides due to slower oxidative addition .

Advanced Research Questions

Q. How does the electronic and steric profile of diphenyl pyrrolidine-2-phosphonate influence its efficacy as a ligand in enantioselective catalysis?

The pyrrolidine ring’s rigidity and the phosphonate group’s electron-withdrawing properties enhance metal-ligand coordination. Steric hindrance from phenyl groups modulates substrate access, favoring certain transition states. Enantioselectivity can be improved by chiral derivatives (e.g., (2S,4S)-DPP), which induce asymmetry in metal complexes, as shown in Co(II)-catalyzed decarboxylative couplings .

Q. What strategies address contradictions in catalytic efficiency across studies using diphenyl pyrrolidine-2-phosphonate?

Discrepancies arise from:

- Base selection : KPO outperforms CsCO in some systems due to better solubility.

- Solvent effects : Toluene vs. DMF alters reaction rates via polarity and coordination differences.

- Substrate scope : Electron-deficient aryl halides react faster but may require higher temperatures. Systematic optimization using design of experiments (DoE) is recommended .

Q. Can diphenyl pyrrolidine-2-phosphonate be modified to enhance stability under aqueous or oxidative conditions?

Yes. Replacing phenyl groups with electron-deficient aryl rings (e.g., p-CF) improves hydrolytic stability. Alternatively, phosphonate-to-phosphine oxide conversion via oxidation increases resistance to nucleophilic attack, as demonstrated in BODIPY-based fluorescence probes .

Q. What mechanistic insights explain the ligand’s role in copper-mediated amination reactions?

Density functional theory (DFT) studies suggest that DPP stabilizes Cu(I) intermediates during oxidative addition and facilitates transmetallation. The phosphonate group’s Lewis basicity enhances electron transfer, reducing activation energy for C–N bond formation. In situ EXAFS can validate Cu–P bond distances (~2.3 Å) .

Methodological and Ethical Considerations

Q. How should researchers design experiments to mitigate batch-to-batch variability in ligand synthesis?

- Standardize purification via column chromatography (silica gel, hexane/EtOAc gradient).

- Implement QC protocols: P NMR purity >98%, residual solvent analysis via GC-MS.

- Document synthetic parameters (e.g., stoichiometry, temperature) in open-access repositories for reproducibility .

Q. What safety protocols are critical when handling diphenyl pyrrolidine-2-phosphonate?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust inhalation.

- Disposal : Follow local regulations for organophosphorus compounds; incineration is often required .

Emerging Research Directions

Q. How can computational modeling accelerate the development of diphenyl pyrrolidine-2-phosphonate derivatives?

Molecular docking and MD simulations predict ligand-metal binding affinities. For example, Schrödinger’s Glide software can screen chiral derivatives for asymmetric catalysis, reducing trial-and-error synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.